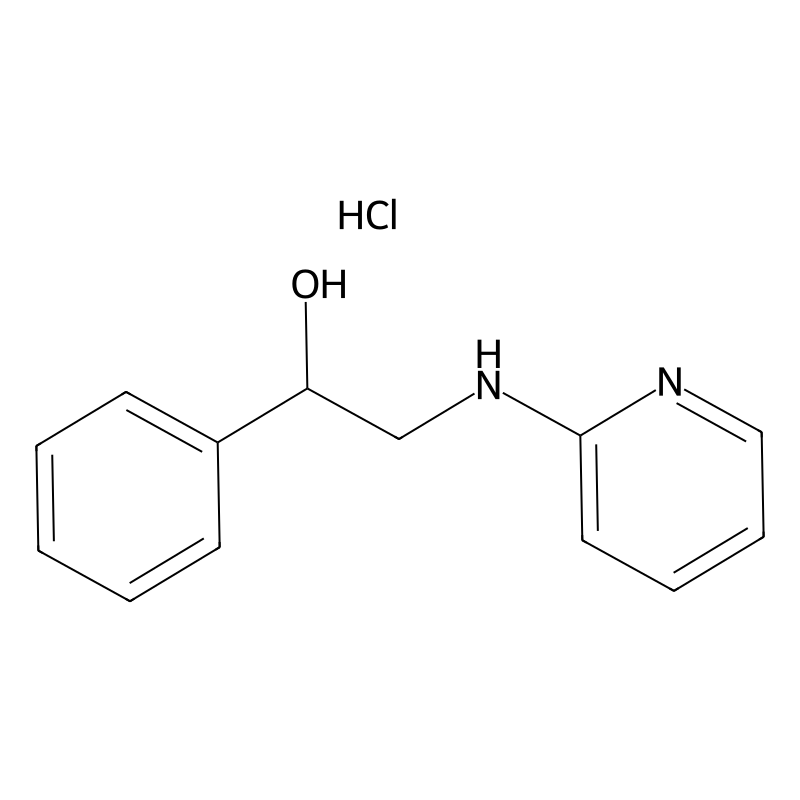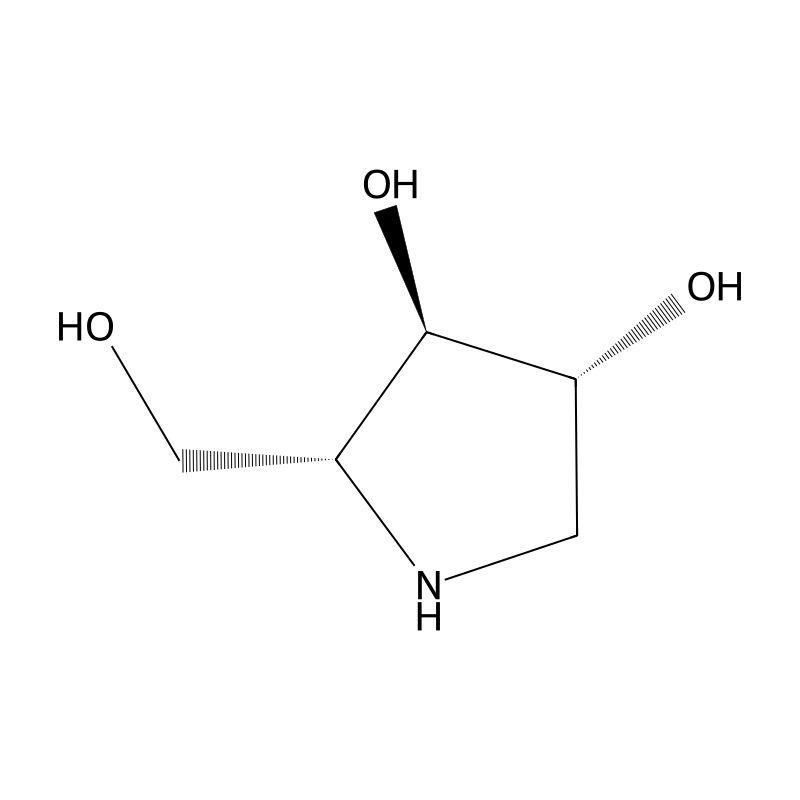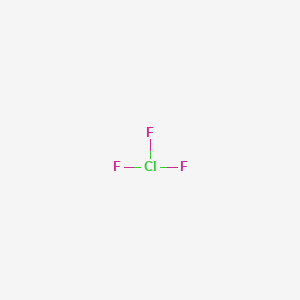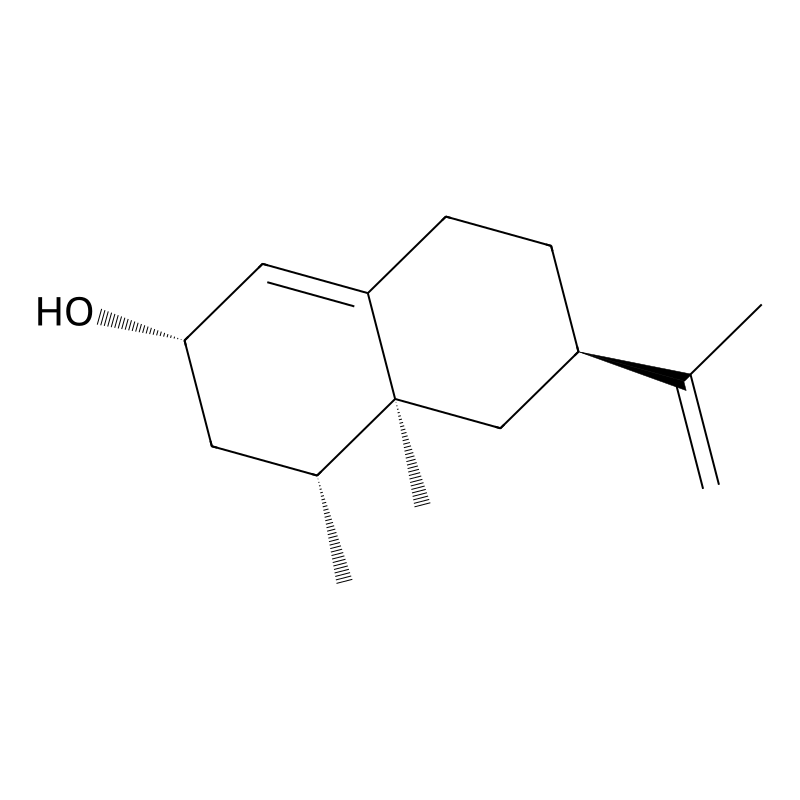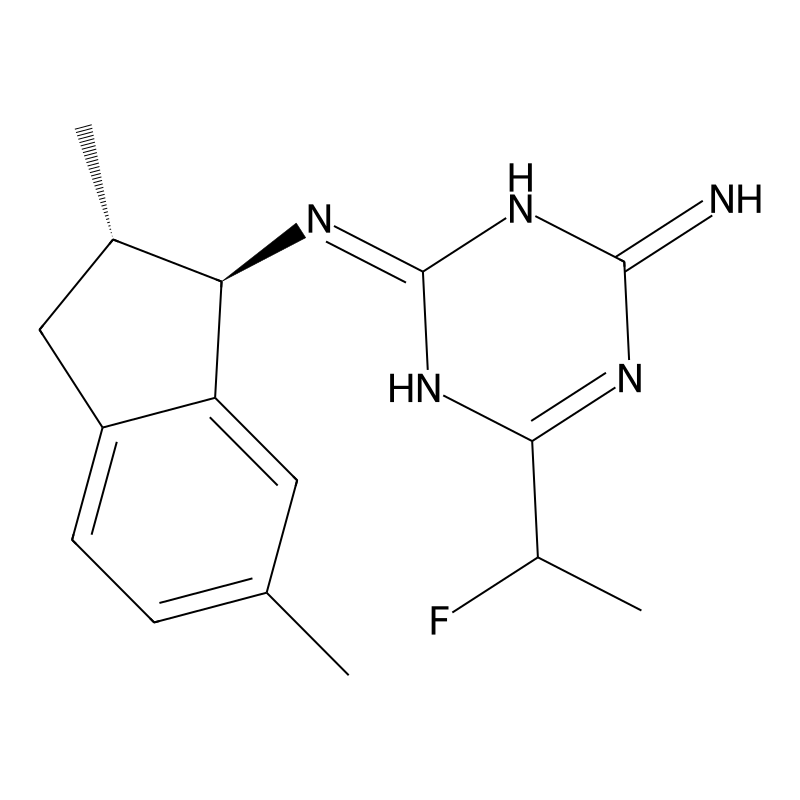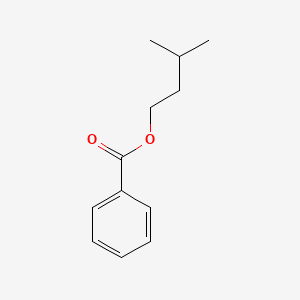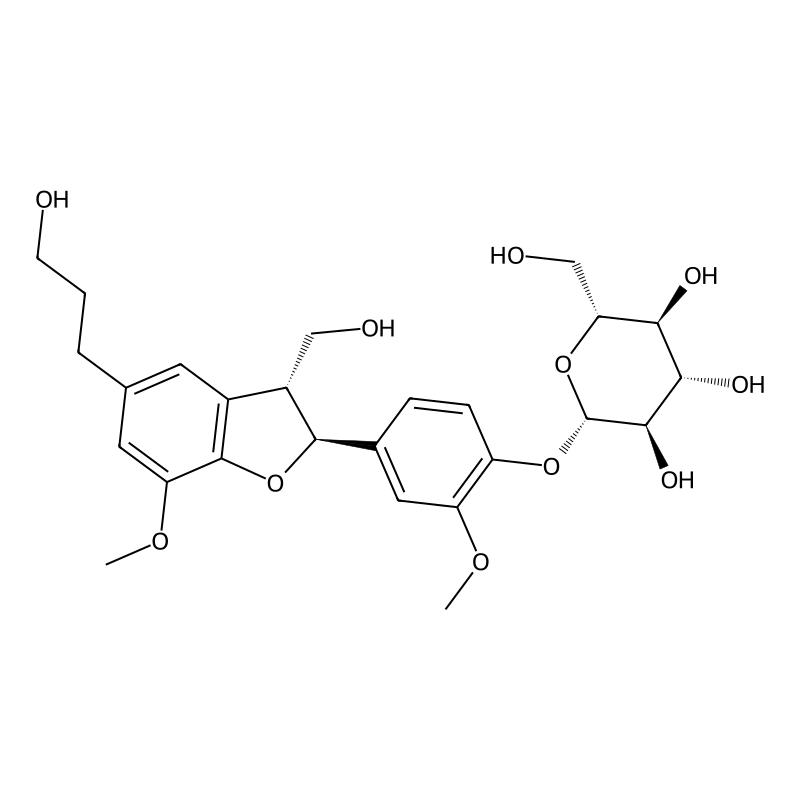Nitroarginine
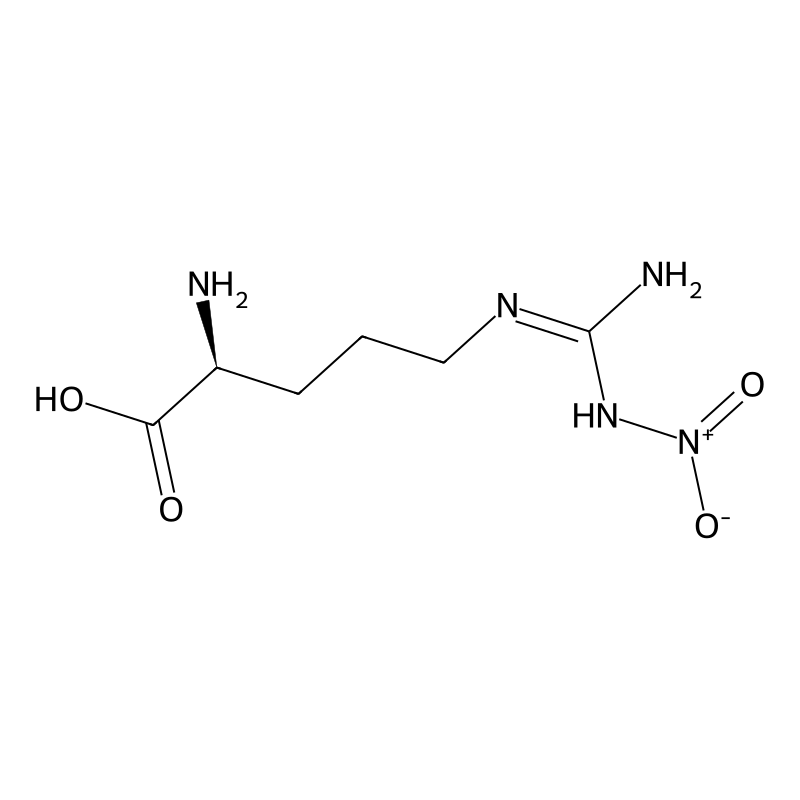
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Inhibiting Nitric Oxide Synthase (NOS)
By inhibiting NOS, L-NAME effectively reduces the production of NO within cells. This makes it a valuable tool for researchers to study the specific roles of NO in various physiological and pathological processes. For instance, L-NAME administration in animal models can help investigate the involvement of NO in:
- Cardiovascular function: NO is a potent vasodilator, meaning it relaxes blood vessels. L-NAME can be used to induce hypertension (high blood pressure) in research settings, allowing scientists to study the mechanisms of NO-dependent blood flow regulation [].
- Inflammation: NO has complex roles in inflammation, with both pro- and anti-inflammatory effects depending on the context. L-NAME can be used to assess the contribution of NO to specific inflammatory responses [].
- Neurotransmission: NO plays a role in neuronal signaling. L-NAME can be helpful in understanding the involvement of NO in learning, memory, and other neurological processes [].
Nitroarginine, also known as Nω-nitro-L-arginine, is a nitro derivative of the amino acid arginine. It functions primarily as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a crucial signaling molecule in various physiological processes. By inhibiting nitric oxide synthase, nitroarginine acts as a vasoconstrictor, leading to reduced blood flow in certain tissues. Its chemical formula is C₆H₁₃N₅O₄, and it has a molecular weight of approximately 219.20 g/mol .
Nitroarginine acts as a competitive inhibitor of NOS. Its structural similarity to L-arginine allows it to bind to the active site of NOS, preventing the natural substrate (L-arginine) from binding and subsequent NO production []. This inhibition helps researchers understand the role of NO in various physiological processes by observing the effects of its absence.
- Inhibition of Nitric Oxide Synthase: Nitroarginine competes with L-arginine for binding to the active site of nitric oxide synthase, effectively blocking the conversion of L-arginine to nitric oxide and L-citrulline .
- Ammonolysis: Nitroarginine can undergo ammonolysis, leading to the formation of ornithine-containing compounds. This reaction is significant in understanding its reactivity and potential side products during synthesis .
- Reactivity with Reactive Oxygen Species: Nitroarginine has been shown to interact with various reactive oxygen species, influencing oxidative stress responses in biological systems .
Nitroarginine exhibits notable biological activities, primarily through its role as a nitric oxide synthase inhibitor:
- Neuroprotective Effects: It has been demonstrated to prevent glutamate toxicity and ammonia-induced alterations in brain energy metabolism, suggesting potential neuroprotective properties .
- Cardiovascular Research: Nitroarginine is widely used in studies examining coronary constriction and vascular responses. It helps elucidate the role of nitric oxide in cardiovascular health and disease .
- Impact on Monoamine Transport: Research indicates that nitroarginine may affect dopamine transport and half-life in the striatal extracellular space, influencing neurotransmitter dynamics .
Nitroarginine can be synthesized through several methods:
- Nitration of L-Arginine: The most common method involves the nitration of L-arginine using nitrous acid or other nitrating agents under controlled conditions to yield nitroarginine .
- Chemical Modification: Various chemical modifications can be applied to arginine derivatives to introduce the nitro group at specific positions on the amino acid backbone .
- Peptide Synthesis: Nitroarginine can also be incorporated into peptides during solid-phase peptide synthesis, allowing for the study of its effects in peptide form .
Nitroarginine has several applications across various fields:
- Biochemical Research: It serves as a critical tool in studies related to nitric oxide signaling pathways and their implications in various diseases.
- Pharmacological Studies: Its ability to inhibit nitric oxide synthase makes it valuable for investigating the role of nitric oxide in cardiovascular and neurological disorders .
- Toxicology: Nitroarginine is used in research exploring ammonia toxicity and its effects on antioxidant enzyme activity .
Nitroarginine shares structural similarities with several compounds that also interact with nitric oxide synthase. Here are some notable examples:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| Nω-Nitro-L-arginine methyl ester | Similar backbone | Nitric oxide synthase inhibition | Methyl ester enhances lipophilicity |
| L-NG-monomethyl arginine | Similar backbone | Competitive inhibition | Selective for endothelial nitric oxide synthase |
| Nω-Nitro-L-citrulline | Related structure | Inhibition of nitric oxide production | Citrulline derivative affecting different pathways |
Nitroarginine is unique due to its specific action on all three isoforms of nitric oxide synthase and its established role in both neuroprotection and cardiovascular research. Its versatility as a biochemical tool distinguishes it from other similar compounds that may target more specific pathways or receptors.
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
MeSH Pharmacological Classification
Other CAS
Wikipedia
General Manufacturing Information
Dates
2: Delgado E, Marques-Neves C, Rocha I, Sales-LuÃs J, Silva-Carvalho L. L-arginine and L-nitroarginine methylester effects on vasomotion in isolated rabbit eyes. Ophthalmic Res. 2010;43(3):113-21. Epub 2009 Oct 29. PubMed PMID: 19887876.
3: Ozel H, Yuksel BC, Berkem H, Avsar FM, Guler G, Iskit AB, Guc MO, Hengirmen S. The effects of L-NG-nitroarginine in a zymosan-induced multiple organ dysfunction syndrome model. Eur Surg Res. 2009;43(2):211-8. Epub 2009 Jun 24. PubMed PMID: 19556797.
4: Le Nguyen YH, Winkler JR, Gray HB. Probing heme coordination states of inducible nitric oxide synthase with a ReI(imidazole-alkyl-nitroarginine) sensitizer-wire. J Phys Chem B. 2007 Jun 21;111(24):6628-33. Epub 2007 May 31. PubMed PMID: 17536854; PubMed Central PMCID: PMC2596599.
5: Fontana L, Souza AS, Del Bel EA, Oliveira RM. Ginkgo biloba leaf extract (EGb 761) enhances catalepsy induced by haloperidol and L-nitroarginine in mice. Braz J Med Biol Res. 2005 Nov;38(11):1649-54. Epub 2005 Oct 26. PubMed PMID: 16258634.
6: Goto T, Ohnomi S, Khedara A, Kato N, Ogawa H, Yanagita T. Feeding the nitric oxide synthase inhibitor L-N(omega)nitroarginine elevates serum very low density lipoprotein and hepatic triglyceride synthesis in rats. J Nutr Biochem. 1999 May;10(5):274-8. PubMed PMID: 15539300.
7: Flinspach M, Li H, Jamal J, Yang W, Huang H, Silverman RB, Poulos TL. Structures of the neuronal and endothelial nitric oxide synthase heme domain with D-nitroarginine-containing dipeptide inhibitors bound. Biochemistry. 2004 May 11;43(18):5181-7. PubMed PMID: 15122883.
8: Wang LJ, Zhou SX, Sun CK. [Effects of L-nitroarginine on the recovery of traumatic facial paralysis]. Zhonghua Kou Qiang Yi Xue Za Zhi. 2003 Nov;38(6):447-9. Chinese. PubMed PMID: 14703481.
9: Riganti C, Aldieri E, Bergandi L, Miraglia E, Costamagna C, Bosia A, Ghigo D. Nitroarginine methyl ester and canavanine lower intracellular reduced glutathione. Free Radic Biol Med. 2003 Nov 15;35(10):1210-6. PubMed PMID: 14607520.
10: Huang H, Martásek P, Roman LJ, Silverman RB. Synthesis and evaluation of dipeptide amides containing N omega-nitroarginine and D-2,4-diaminobutyric acids as inhibitors of neuronal nitric oxide synthase. J Enzyme Inhib. 2001;16(3):233-9. PubMed PMID: 11697043.
